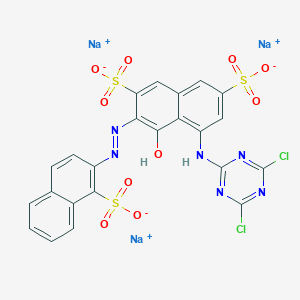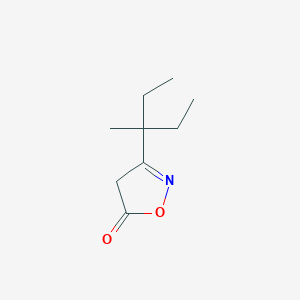
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Pentylenetetrazol (PTZ), and it belongs to the class of tetrazole compounds. PTZ has been extensively studied for its ability to induce seizures in animal models, which has led to its use as a research tool for studying epilepsy and other neurological disorders.
科学研究应用
PTZ has been extensively used as a research tool for studying epilepsy and other neurological disorders. It is known to induce seizures in animal models, which has led to its use in the development of new antiepileptic drugs. PTZ has also been used to study the effects of various drugs on seizure threshold and to investigate the mechanisms underlying epileptogenesis.
作用机制
PTZ acts as a GABA-A receptor antagonist, which leads to the inhibition of GABAergic neurotransmission. This inhibition results in the activation of excitatory neurons, leading to the induction of seizures. PTZ has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels.
生化和生理效应
PTZ induces seizures in animal models by increasing neuronal excitability and decreasing the seizure threshold. It has been shown to cause changes in neurotransmitter levels, including increases in glutamate and decreases in GABA. PTZ also leads to changes in the expression of various genes and proteins involved in synaptic plasticity and neuroprotection.
实验室实验的优点和局限性
PTZ has several advantages as a research tool, including its ability to induce seizures reliably and its well-characterized mechanism of action. However, it also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the pathophysiology of human epilepsy.
未来方向
Future research on PTZ is likely to focus on its potential as a therapeutic target for epilepsy and other neurological disorders. There is also interest in developing new PTZ-based compounds with improved efficacy and safety profiles. Other areas of research may include investigating the role of PTZ in neurodegenerative diseases and exploring its potential as a tool for studying synaptic plasticity and neuroprotection.
In conclusion, PTZ is a chemical compound with significant potential for scientific research. Its ability to induce seizures in animal models has led to its use as a research tool for studying epilepsy and other neurological disorders. Future research is likely to focus on its potential as a therapeutic target and on developing new compounds with improved efficacy and safety profiles.
合成方法
PTZ can be synthesized by reacting 3-methylpentan-3-ol with thionyl chloride to form 3-methylpentan-3-yl chloride. This intermediate is then reacted with sodium azide to form 3-methylpentan-3-yl azide, which is subsequently cyclized with carbon dioxide to form PTZ.
属性
CAS 编号 |
153308-34-0 |
|---|---|
产品名称 |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-9(3,5-2)7-6-8(11)12-10-7/h4-6H2,1-3H3 |
InChI 键 |
DEMJYGRMLPQRSJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
规范 SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
同义词 |
5(4H)-Isoxazolone,3-(1-ethyl-1-methylpropyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



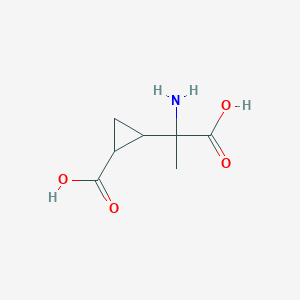
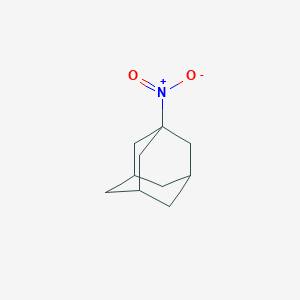
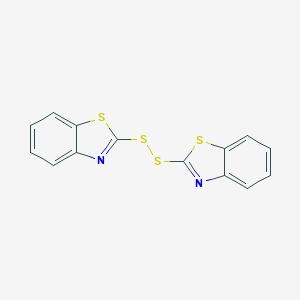
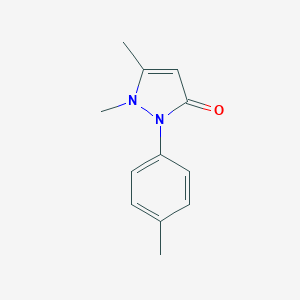
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)
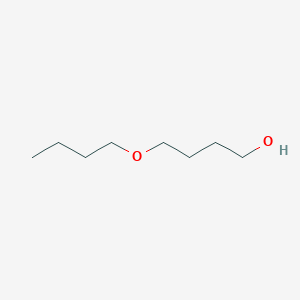




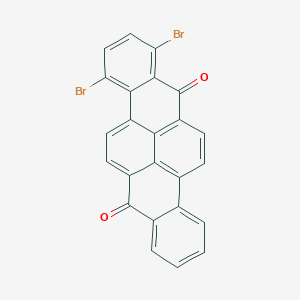

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
